molecular formula C9H8N2O2S B13670234 Ethyl thieno[3,2-d]pyrimidine-4-carboxylate

Ethyl thieno[3,2-d]pyrimidine-4-carboxylate

Cat. No.: B13670234
M. Wt: 208.24 g/mol
InChI Key: BNWHXQVJCWDUEX-UHFFFAOYSA-N
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Description

Ethyl thieno[3,2-d]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a thiophene ring fused to a pyrimidine ring, with an ethyl ester group attached to the 4-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl thieno[3,2-d]pyrimidine-4-carboxylate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid, which leads to the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl thieno[3,2-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the thienopyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thienopyrimidine derivatives .

Scientific Research Applications

Ethyl thieno[3,2-d]pyrimidine-4-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl thieno[3,2-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thienopyrimidine derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Ethyl thieno[3,2-d]pyrimidine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl thieno[3,2-d]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-2-13-9(12)7-8-6(3-4-14-8)10-5-11-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWHXQVJCWDUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC2=C1SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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